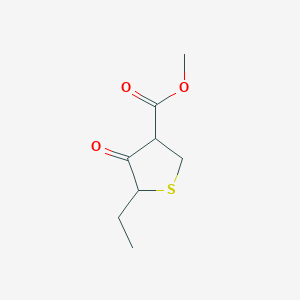
methyl 3,4,5-triacetyloxy-6-(6-sulfanylidene-3H-purin-9-yl)oxane-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3,4,5-triacetyloxy-6-(6-sulfanylidene-3H-purin-9-yl)oxane-2-carboxylate typically involves multiple steps, starting from readily available precursors. The process often includes acetylation, cyclization, and sulfurization reactions under controlled conditions. Specific reagents and catalysts are used to facilitate these transformations, ensuring high yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. Optimized reaction conditions, such as temperature, pressure, and solvent choice, are crucial to maximize efficiency and minimize by-products. Advanced purification techniques, including chromatography and crystallization, are employed to obtain the compound in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3,4,5-triacetyloxy-6-(6-sulfanylidene-3H-purin-9-yl)oxane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: Conversion of sulfanylidene groups to sulfoxides or sulfones.
Reduction: Reduction of purinyl groups to their corresponding amines.
Substitution: Nucleophilic substitution reactions at the acetyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions are carefully controlled to achieve the desired transformations without compromising the integrity of the compound .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce amines. Substitution reactions typically result in the replacement of acetyl groups with other functional groups .
Wissenschaftliche Forschungsanwendungen
Methyl 3,4,5-triacetyloxy-6-(6-sulfanylidene-3H-purin-9-yl)oxane-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Wirkmechanismus
The mechanism of action of methyl 3,4,5-triacetyloxy-6-(6-sulfanylidene-3H-purin-9-yl)oxane-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s functional groups enable it to bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of viral replication or induction of apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 3,4,5-triacetyloxy-6-(6-sulfanylidene-3H-purin-9-yl)oxane-2-carboxylate shares structural similarities with other purinyl and acetylated compounds, such as:
- Methyl 3,4,5-triacetyloxy-6-(6-thioxo-3H-purin-9-yl)oxane-2-carboxylate
- Methyl 3,4,5-triacetyloxy-6-(6-oxo-3H-purin-9-yl)oxane-2-carboxylate .
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and biological activity. This makes it a valuable compound for targeted research and applications .
Eigenschaften
CAS-Nummer |
67693-47-4 |
|---|---|
Molekularformel |
C18H20N4O9S |
Molekulargewicht |
468.4 g/mol |
IUPAC-Name |
methyl 3,4,5-triacetyloxy-6-(6-sulfanylidene-3H-purin-9-yl)oxane-2-carboxylate |
InChI |
InChI=1S/C18H20N4O9S/c1-7(23)28-11-12(29-8(2)24)14(18(26)27-4)31-17(13(11)30-9(3)25)22-6-21-10-15(22)19-5-20-16(10)32/h5-6,11-14,17H,1-4H3,(H,19,20,32) |
InChI-Schlüssel |
UYJVZDPFJLYJCW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC1C(C(OC(C1OC(=O)C)N2C=NC3=C2NC=NC3=S)C(=O)OC)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-[(1S,2S)-2-methoxycyclohexyl]propanenitrile](/img/structure/B14463598.png)
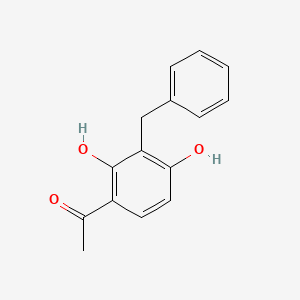
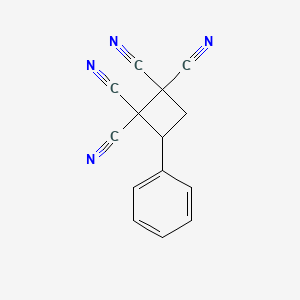


![3',4'-Dimethoxy-2,5-dihydro[1,1'-biphenyl]-4(3H)-one](/img/structure/B14463629.png)
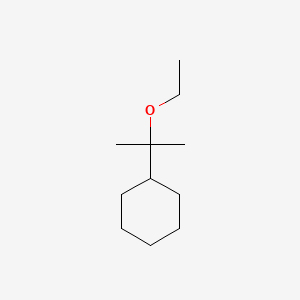
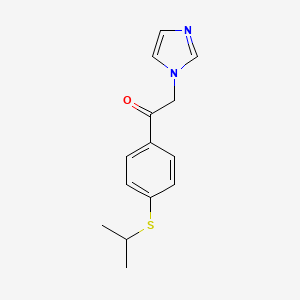
methanone](/img/structure/B14463638.png)
